molecular formula C15H21N3O B7035711 N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine

Cat. No.: B7035711
M. Wt: 259.35 g/mol
InChI Key: LAUGPNVAUOJVRA-UHFFFAOYSA-N
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Description

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine is a complex organic compound that features an imidazole ring, a methoxyphenyl group, and a methylpropanamine moiety

Properties

IUPAC Name

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-15(12-6-5-7-14(8-12)19-3)18(2)10-13-9-16-11-17-13/h5-9,11,15H,4,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUGPNVAUOJVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N(C)CC2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Methylpropanamine Moiety: The final step involves the reductive amination of the intermediate product with N-methylpropan-1-amine under hydrogenation conditions using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride and alkyl halides under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-imidazol-5-ylmethyl)-1-phenyl-N-methylpropan-1-amine: Lacks the methoxy group, which may affect its biological activity.

    N-(1H-imidazol-5-ylmethyl)-1-(4-methoxyphenyl)-N-methylpropan-1-amine: Has the methoxy group at a different position, potentially altering its interactions with molecular targets.

Uniqueness

N-(1H-imidazol-5-ylmethyl)-1-(3-methoxyphenyl)-N-methylpropan-1-amine is unique due to the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

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